molecular formula C24H22N4O3 B6565276 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 921823-55-4

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B6565276
CAS No.: 921823-55-4
M. Wt: 414.5 g/mol
InChI Key: QHEQPQAVWRLGQE-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound with diverse applications in scientific research. Known for its complex structure, it features several functional groups that lend themselves to various chemical reactions. This compound is of particular interest in fields such as medicinal chemistry, where it exhibits potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions. Starting from pyrido[3,2-d]pyrimidin-4(3H)-one, it undergoes various functional group modifications to incorporate the 2-phenylethyl and N-(4-methylphenyl)acetamide groups. Reaction conditions generally require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods: Industrially, the production of this compound may involve streamlined processes for scalability. This includes optimization of reaction conditions to minimize steps, improve yield, and ensure consistent product quality. Large-scale synthesis might employ continuous flow reactors and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions including:

  • Oxidation: Transformation of specific functional groups to their oxidized forms.

  • Reduction: Conversion of certain groups to their reduced counterparts.

  • Substitution: Replacement of functional groups with alternative moieties.

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Conditions vary based on the desired transformation, often requiring precise control of temperature and pH.

Major Products: The major products of these reactions are typically derivatives of the original compound, modified at specific sites while retaining the core structure. These derivatives may exhibit different properties and reactivities.

Scientific Research Applications

Chemistry: In chemistry, the compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: Biologically, it may be investigated for its interaction with cellular targets, impacting various biochemical pathways.

Medicine: In medicine, preliminary research suggests potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

Industry: Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and influencing various cellular pathways. These interactions can result in therapeutic effects, such as inhibiting the growth of cancer cells.

Comparison with Similar Compounds

  • Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives

  • Phenylethyl-substituted pyrimidines

  • N-phenylacetamide derivatives

Each of these compounds shares some similarities in structure but may differ significantly in their reactivity and applications, highlighting the unique aspects of the target compound.

There you have it, the deep dive into this fascinating compound. What's your next project?

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-17-9-11-19(12-10-17)26-21(29)16-28-20-8-5-14-25-22(20)23(30)27(24(28)31)15-13-18-6-3-2-4-7-18/h2-12,14H,13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEQPQAVWRLGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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